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N-Methylhippuric acid

Cat. No.: B177070
CAS No.: 2568-34-5
M. Wt: 193.2 g/mol
InChI Key: PKCSYDDSNIJRIX-UHFFFAOYSA-N
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Description

Contextualizing N-Methylhippuric Acid within Biomedical and Environmental Sciences

In the biomedical field, this compound is recognized primarily for its role as a synthetic intermediate in the development of pharmaceuticals and skin care products biosynth.com. Its principal area of academic investigation has been as a potential enzyme inhibitor. Specifically, research has identified this compound and related N-benzoyl amino acids as inhibitors of aldose reductase (EC 1.1.1.21) nih.govresearchgate.net. This enzyme is significant because of its role in the polyol pathway, which is implicated in the secondary complications of diabetes. The study of N-benzoyl amino acid derivatives has also extended to other therapeutic targets, such as the inhibition of DNA Methyl Transferases (DNMT), which is a promising approach in addressing the epigenetic dysregulation of gene expression in various diseases nih.gov.

In environmental science, there is a notable lack of significant research focused on this compound. The scientific literature on "methylhippuric acids" in an environmental context almost exclusively pertains to the isomers that are used for the biological monitoring of occupational or environmental exposure to xylene solvents wikipedia.org.

Historical Perspectives on this compound Research and Discovery

While the specific date of the first synthesis or discovery of this compound is not prominently documented, its history is linked to the broader study of amino acid and peptide chemistry. The parent compound, hippuric acid, was synthesized in 1853, following earlier work to determine its constitution wikipedia.org.

References to this compound (as benzoylsarcosine) appear in mid-20th-century chemical literature. For instance, it was studied during the intensive research efforts surrounding penicillin chemistry in the 1940s and 1950s dokumen.pubmit.edu. Early academic work established its fundamental chemical properties, such as its ability to undergo cyclization in the presence of sulfuric acid to form an oxazolonium ion, a reaction that was investigated in detail by 1952 mit.educaltech.edu. By the 1970s, N-benzoylsarcosine was being used as a precursor in studies of mesoionic systems, such as oxazolium-5-olates (münchnones), highlighting its utility in fundamental organic chemistry research dss.go.thhud.ac.uk.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound continues to revolve around its utility in organic synthesis and its potential as a bioactive molecule. It serves as a versatile building block for creating more complex heterocyclic compounds. For example, it has been used in the synthesis of 4-trifluoromethyl-substituted imidazole (B134444) derivatives scispace.com.

The primary focus of its biomedical application remains the investigation of its properties as an aldose reductase inhibitor researchgate.netacs.org. This line of research is critical for the potential development of therapeutic agents aimed at preventing or mitigating long-term diabetic complications. Studies have explored the structure-activity relationships of N-benzoyl amino acids to optimize their inhibitory effects researchgate.net.

Future directions for this compound research may involve a more profound exploration of its therapeutic potential beyond aldose reductase inhibition, possibly extending to the field of epigenetics, inspired by findings on related N-benzoyl amino acids as DNMT inhibitors nih.gov. Further work could focus on optimizing its molecular structure to enhance bioactivity and selectivity for specific enzyme targets. Additionally, as with any potential therapeutic agent, future studies would likely investigate its metabolic pathways, stability, and pharmacokinetic profile in biological systems.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₁NO₃ nih.gov
Molar Mass 193.20 g/mol nih.gov
Synonyms N-Benzoyl-N-methylglycine, Benzoylsarcosine, N-Benzoylsarcosine nih.govbiosynth.com

| PubChem CID | 75728 | nih.gov |

Table 2: Summary of Key Research Findings for this compound

Research Area Key Finding Reference
Biomedical: Enzyme Inhibition Identified as an inhibitor of EC 1.1.1.21 (aldehyde reductase). nih.gov
Biomedical: Structure-Activity Studies N-methyl substitution in the N-benzoyl amino acid series was studied to compare structure-inhibition relationships for aldose reductase, showing different effects compared to similar substitutions in N-(phenylsulfonyl) amino acids. researchgate.net
Organic Synthesis Used as a precursor for synthesizing mesoionic systems (oxazolium systems). dss.go.th
Organic Synthesis Reacts with trifluoroacetic anhydride (B1165640) and alkynes to produce 1,2,3,5-tetrasubstituted pyrroles. hud.ac.uk
Pharmaceutical Intermediate Described as a chemical intermediate for the production of pharmaceuticals and skin care products. biosynth.com

| Historical Chemical Studies | Found to be almost completely cyclized to an oxazolonium ion in concentrated sulfuric acid. | mit.edu |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B177070 N-Methylhippuric acid CAS No. 2568-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzoyl(methyl)amino]acetic acid
Source PubChem
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InChI

InChI=1S/C10H11NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCSYDDSNIJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062527
Record name Glycine, N-benzoyl-N-methyl-
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Molecular Weight

193.20 g/mol
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CAS No.

2568-34-5
Record name N-Benzoyl-N-methylglycine
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Record name N-Methylhippuric acid
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Record name N-Methylhippuric acid
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Record name Glycine, N-benzoyl-N-methyl-
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Record name (BENZOYL-METHYL-AMINO)-ACETIC ACID
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Biochemical Pathways and Metabolism of N Methylhippuric Acid

Endogenous Formation and Homeostasis of N-Methylhippuric Acid

N-Methylhippuric acids are classified as acyl glycines. lmdb.cahmdb.ca In normal metabolic states, acyl glycines are considered minor metabolites of fatty acids. lmdb.cahmdb.carupahealth.comnp-mrd.orgmybiosource.comloinc.orgmolnova.cn Their formation is part of the body's natural process of handling fatty acid molecules. Additionally, some research has identified 2-Methylhippuric acid as an endogenous phenolic acid metabolite that can be detected following the consumption of whole grains. hmdb.carupahealth.comnp-mrd.org This indicates that dietary intake can also contribute to the baseline levels of certain methylhippuric acid isomers in the body. The homeostasis of these endogenously produced compounds is maintained through metabolic regulation and urinary excretion.

This compound as a Metabolite in Fatty Acid Oxidation Pathways

The link between this compound and fatty acid metabolism is primarily through the enzymatic processes that handle acyl-CoA molecules, which are central intermediates in fatty acid oxidation.

The synthesis of this compound and other acyl glycines is catalyzed by the enzyme Glycine (B1666218) N-acyltransferase (EC 2.3.1.13). lmdb.cahmdb.canp-mrd.orgloinc.orgwikipedia.orggenome.jp This enzyme facilitates the conjugation of an acyl-CoA molecule with the amino acid glycine. wikipedia.org The general chemical reaction is as follows:

Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine lmdb.cahmdb.canp-mrd.orgwikipedia.org

In this reaction, the acyl group from a fatty acid-derived acyl-CoA is transferred to glycine, forming an N-acylglycine, such as a methylhippuric acid, and releasing coenzyme A (CoA). wikipedia.org This enzyme is crucial in metabolizing various acyl-CoA substrates, including those derived from both fatty acids and xenobiotics. wikipedia.orggenome.jp

The measurement of specific acyl glycines in urine can be a diagnostic indicator for certain inborn errors of metabolism. lmdb.cahmdb.carupahealth.comnp-mrd.org In individuals with genetic disorders that impair mitochondrial fatty acid β-oxidation, there is an accumulation of fatty acids and their intermediates. nih.gov This leads to an increased formation and subsequent excretion of acyl glycines, including methylhippuric acids, as the body attempts to eliminate the excess acyl-CoA molecules. lmdb.cahmdb.camybiosource.comloinc.orgmolnova.cn Therefore, elevated levels of these metabolites in bodily fluids can signal a disruption in the mitochondrial fatty acid oxidation pathways. rupahealth.comnp-mrd.orgmybiosource.comloinc.orgmolnova.cn

Role of Glycine N-Acyltransferase (EC 2.3.1.13) in this compound Synthesis

Xenobiotic Metabolism Leading to this compound Formation

A primary and well-documented pathway for this compound formation is through the metabolism of the industrial solvent xylene. wikipedia.org The presence of methylhippuric acids in urine is a widely accepted biomarker for assessing occupational or environmental exposure to xylene. wikipedia.orgjcdr.net

Xylene exists as a mixture of three isomers: ortho- (o-), meta- (m-), and para- (p-). jcdr.netsafeworkaustralia.gov.au When inhaled or absorbed, these isomers are transported to the liver for biotransformation. jcdr.netsafeworkaustralia.gov.au The metabolic process involves two main steps:

Oxidation : The methyl group on the xylene molecule is oxidized by mixed-function oxidase enzymes (a part of the cytochrome P450 system) to form the corresponding methylbenzoic acid (also known as toluic acid). jcdr.netrupahealth.com

Glycine Conjugation : The resulting methylbenzoic acid is then conjugated with glycine. jcdr.net This reaction, catalyzed by Glycine N-acyltransferase, produces the respective methylhippuric acid isomer, which is water-soluble and readily excreted in the urine.

Approximately 95% of absorbed xylene is metabolized through this pathway and eliminated as methylhippuric acid. safeworkaustralia.gov.au

Each isomer of xylene is metabolized into a specific, corresponding isomer of methylhippuric acid. wikipedia.orgbrieflands.com This specificity allows for the identification of exposure to particular xylene isomers. brieflands.com

o-Xylene is metabolized to o-methylhippuric acid (2-methylhippuric acid). brieflands.comcaymanchem.com

m-Xylene (B151644) is metabolized to m-methylhippuric acid (3-methylhippuric acid). brieflands.com

p-Xylene (B151628) is metabolized to p-methylhippuric acid (4-methylhippuric acid). rupahealth.combrieflands.com

The urinary concentration of these specific isomers correlates with the level of exposure to the parent xylene isomer. brieflands.com

Data Tables

Table 1: Biotransformation of Xylene Isomers

Xylene IsomerIntermediate MetaboliteFinal Metabolite (Methylhippuric Acid Isomer)
o-Xyleneo-Methylbenzoic Acid (o-Toluic Acid)o-Methylhippuric Acid (2-Methylhippuric Acid) brieflands.com
m-Xylenem-Methylbenzoic Acid (m-Toluic Acid)m-Methylhippuric Acid (3-Methylhippuric Acid) brieflands.com
p-Xylenep-Methylbenzoic Acid (p-Toluic Acid)p-Methylhippuric Acid (4-Methylhippuric Acid) rupahealth.combrieflands.com

Biotransformation of Xylene Isomers to Methylhippuric Acids

Enzymatic Processes: Cytochrome P-450 Mediated Oxidation and Glycine Conjugation

The biotransformation of xylene into this compound is a two-step process. The initial and rate-limiting step is the oxidation of one of the methyl groups of xylene, a reaction catalyzed by the cytochrome P-450 (CYP) enzyme system, particularly the CYP2E1 isozyme. nih.govoecd.org This oxidation converts xylene into a corresponding toluic acid (methylbenzoic acid). oecd.orgrupahealth.com For instance, m-xylene is metabolized to 3-methylbenzoic acid (m-toluic acid).

The second step involves the conjugation of the newly formed toluic acid with the amino acid glycine. taylorandfrancis.com This reaction is mediated by the enzyme glycine N-acyltransferase, which facilitates the formation of an amide bond between the carboxyl group of toluic acid and the amino group of glycine, resulting in this compound. This final product is then readily excreted in the urine. rupahealth.com The entire process from xylene to this compound is a detoxification pathway, converting a lipophilic compound into a more water-soluble one for efficient elimination from the body. tandfonline.com

Species-Specific Differences in Glycine Conjugation Kinetics (Rodents vs. Humans)

Significant variations in the rate of glycine conjugation have been observed between different species, most notably between rodents and humans. In vitro studies using liver preparations have demonstrated that rodents exhibit a more rapid glycine conjugation of toluic acid compared to humans. taylorandfrancis.com This suggests that the enzymes responsible for this metabolic step are either more abundant or more active in rodents.

These kinetic differences have important implications for toxicological studies. For example, the no-observed-effect level (NOEL) for p-toluic acid in rats is high, which may be attributed to the rapid conversion of p-toluic acid to its glycine conjugate, preventing its accumulation and potential toxicity. taylorandfrancis.comtandfonline.com In contrast, humanized-liver mice, which have been genetically modified to have livers that more closely resemble human livers, show a slower biotransformation of p-toluic acid. tandfonline.com This slower metabolism could lead to an overestimation of the NOEL for chemicals that undergo glycine conjugation when extrapolating data from rats to humans. tandfonline.com

Table 1: Species-Specific Differences in Glycine Conjugation

Species Rate of Glycine Conjugation of Toluic Acid Implication
Rodents Rapid taylorandfrancis.com Potentially higher NOEL for toluic acid due to efficient detoxification. taylorandfrancis.comtandfonline.com
Humans Slower (compared to rodents) taylorandfrancis.com Risk of overestimating NOEL when extrapolating from rodent data. tandfonline.com
Humanized-Liver Mice Slower (similar to humans) tandfonline.com Provides a more accurate model for human metabolism of toluic acid. tandfonline.com

Metabolism of Toluic Acid to this compound via Glycine Conjugation

As previously mentioned, the final step in the formation of this compound is the conjugation of toluic acid with glycine. taylorandfrancis.com This is a crucial detoxification reaction that renders the metabolite more water-soluble, facilitating its excretion from the body. The process is catalyzed by the enzyme glycine N-acyltransferase and occurs primarily in the liver. The resulting this compound is the principal urinary metabolite of xylene and serves as a reliable biomarker for assessing exposure to this solvent. rupahealth.com

Interaction of this compound Metabolism with Other Xenobiotics

The metabolic pathways involved in the formation of this compound can be influenced by the concurrent presence of other foreign compounds, or xenobiotics. These interactions can either enhance or inhibit the metabolism of xylene, thereby affecting the rate of this compound formation and excretion.

Ethanol (B145695), a commonly consumed substance, has been shown to significantly impact the metabolism of xylene. When ingested prior to xylene exposure, ethanol can lead to a notable decrease in the metabolic clearance of xylene. nih.govnih.govsjweh.fi This interaction results in an increase in blood xylene levels, approximately 1.5 to 2.0-fold higher than without ethanol, and a corresponding decrease in the urinary excretion of this compound by about 50%. nih.govtaylorandfrancis.com

Table 2: Effect of Ethanol on Xylene Metabolism

Parameter Change with Ethanol Co-exposure Approximate Magnitude
Blood Xylene Level Increase nih.govnih.govsjweh.fi 1.5-2.0 fold nih.govtaylorandfrancis.com
Urinary this compound Excretion Decrease nih.govnih.govsjweh.fitaylorandfrancis.com ~50% nih.govtaylorandfrancis.com
Metabolic Clearance of Xylene Decrease nih.govnih.govsjweh.fi ~50% nih.govtaylorandfrancis.com

Aspirin (B1665792) (acetylsalicylic acid) has also been observed to interact with the metabolism of xylene. Studies in rats have shown that the administration of aspirin can diminish the excretion of xylene metabolites. pjoes.com In humans, co-exposure to aspirin and xylene has been found to decrease the excretion of both this compound and the drug itself by approximately 50%. pjoes.com This suggests a mutual interference in their metabolic pathways, particularly in the glycine conjugation step. pjoes.comcdc.govregulations.gov

Co-exposure to benzene (B151609) and toluene (B28343), two structurally similar aromatic hydrocarbons, results in a mutual suppression of their metabolism. nih.govnih.gov This is because both compounds are metabolized by the same cytochrome P-450 isoenzymes. researchgate.net Studies in both humans and rats have shown that toluene is a more potent inhibitor of benzene metabolism than the reverse. nih.govoup.com

When workers are exposed to a mixture of benzene and toluene, the urinary excretion of phenol (B47542) and quinol (metabolites of benzene) is lower compared to those exposed to benzene alone at similar concentrations. nih.gov Conversely, the metabolism of toluene to hippuric acid is suppressed by the presence of benzene. nih.gov This competitive inhibition highlights the importance of considering co-exposures when evaluating the health risks associated with individual solvents.

N Methylhippuric Acid As a Biomarker in Research

N-Methylhippuric Acid as a Biomarker for Xylene Exposure

This compound (MHA) is the principal urinary metabolite of xylene and is widely recognized as a reliable biomarker for assessing exposure to this volatile organic compound. chl.co.nzrupahealth.comrupahealth.com When xylene is inhaled or absorbed through the skin, it is metabolized in the liver, primarily by the oxidation of one of its methyl groups, leading to the formation of methylbenzoic acid. nih.gov This acid is then conjugated with glycine (B1666218) to produce this compound, which is subsequently excreted in the urine. rupahealth.comrupahealth.comnih.gov The three isomers of xylene (ortho-, meta-, and para-xylene) are metabolized to their corresponding this compound isomers: o-Methylhippuric acid, m-Methylhippuric acid, and p-Methylhippuric acid. brieflands.com

The strong correlation between the intensity of xylene exposure and the concentration of MHA in urine makes it an effective tool for biological monitoring. nih.gov This relationship has been foundational in establishing MHA's role in occupational health surveillance. brieflands.com It is important to note that while hippuric acid is a biomarker for toluene (B28343) exposure, methylhippuric acids are specific to xylene exposure. cdc.gov However, N-Methylhippuric acids are not typically found in individuals who have not been exposed to xylene. cdc.gov

Quantitative Relationship between Xylene Exposure and Urinary this compound Levels

Research has established a clear quantitative relationship between the concentration of xylene in the air and the levels of this compound found in urine. Studies have shown a linear relationship between the intensity of exposure to xylene and the concentration of MHA in urine. nih.gov One study found that the increase in non-corrected MHA concentrations as a function of increasing xylene concentration was 17.8 mg/L per ppm of xylene. nih.gov

Further analysis of individual xylene isomers revealed some differences in this relationship. The slopes of the regression lines for o- and m-xylene (B151644) were similar (17.1 and 16.6 mg/L per ppm, respectively), while the slope for p-xylene (B151628) was larger (21.3 mg/L per ppm). nih.gov Another study in the printing industry found significant correlations between the levels of m- and p-xylene in the air and the corresponding concentrations of m- and p-Methylhippuric acids in urine. brieflands.com Specifically, the correlation coefficient (r) between m-xylene exposure and m- and p-MHA levels was 0.337, and for p-xylene, it was 0.322. brieflands.com

The table below, derived from a study of printing industry workers, illustrates the correlation between airborne xylene isomer concentrations and urinary this compound levels. brieflands.com

Xylene IsomerCorrelation with Urinary MHAr-valuep-value
m-xylenem- and p-MHA0.3370.025
p-xylenem- and p-MHA0.3220.033
o-xyleneo-MHANot Significant> 0.05

It is important to note that factors such as physical activity can influence the absorption of xylene and, consequently, the amount of methylhippuric acid excreted. jcdr.net

Utility in Occupational Exposure Monitoring

The measurement of urinary this compound is a cornerstone of occupational exposure monitoring for xylene. rupahealth.comjcdr.nethsl.gov.uk Biological monitoring using MHA provides an assessment of an individual's total systemic exposure, accounting for absorption through both inhalation and skin contact. hsl.gov.uk This makes it a more comprehensive measure than simply monitoring the concentration of xylene in the air. hsl.gov.uk The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Biological Exposure Index (BEI) for xylene, which is 1.5 grams of methylhippuric acid per gram of creatinine (B1669602) in a urine sample collected at the end of a work shift. jcdr.net

Workers in various industries, such as printing and at gas stations, are often exposed to xylene. brieflands.comsid.ir Studies in the printing industry have demonstrated a significant correlation between the intensity of occupational exposure to xylene and the levels of MHA in urine. brieflands.comresearchgate.net In one such study, the mean concentrations of o-MHA and m- & p-MHA in exposed workers were significantly higher than in a non-exposed control group. researchgate.net

Similarly, studies of gas station workers have shown a significant association between xylene concentrations in the breathing zone and urinary MHA levels. sid.ir One study found that total xylene exposure for petrol station workers was approximately four times higher than for taxi drivers, with a strong correlation between xylene levels and urinary MHA in the station workers (r² = 0.69 to 0.77). sid.ir In another study of gas station workers, the mean urinary concentrations of 2-, 3-, and 4-methylhippuric acid were 0.017, 0.012, and 0.011 g/g creatinine, respectively. researchgate.netmuk.ac.ir

The following table summarizes findings from a study comparing xylene exposure and urinary MHA levels in taxi drivers and petrol station workers. sid.ir

Occupational GroupMean Xylene Exposure (ppm)Correlation (r²) between Xylene and Urinary MHA
Taxi Drivers0.240.09 to 0.42 (poor correlation)
Petrol Station Workers1.050.69 to 0.77 (significant correlation)

Biomedical laboratory workers, particularly those in histopathology, are another group at risk of occupational xylene exposure. jcdr.net Xylene is commonly used as a clearing agent in the preparation of tissue samples. chl.co.nz Dermal absorption can be a significant route of exposure for these workers, and studies have shown that individuals with hand eczema may have higher urinary methylhippuric acid levels. jcdr.net Regular monitoring of urinary MHA is recommended for laboratory personnel who handle xylene to ensure exposure levels remain below the established BEI. jcdr.net

Assessment in Industrial Settings (e.g., Printing Industry, Gas Stations)

Environmental Exposure Assessment: Sources Beyond Occupational Settings

This compound is also a valuable biomarker for assessing environmental exposure to xylene from non-occupational sources. rupahealth.comrupahealth.com

Cigarette smoke is a significant source of xylene exposure for the general population. rupahealth.comrupahealth.com Numerous studies have shown that smokers have significantly higher levels of urinary this compound compared to non-smokers. rupahealth.comrupahealth.comnih.gov Data from the National Health and Nutrition Examination Survey (NHANES) revealed that the median levels of 2-methylhippuric acid (2MHA) and a mixture of 3- and 4-methylhippuric acids (34MH) were substantially higher in exclusive smokers compared to non-users. nih.gov

The study found a dose-response relationship, with higher daily cigarette consumption associated with progressively higher levels of these biomarkers. nih.gov For instance, smoking more than 20 cigarettes per day was associated with 393% higher 2MHA levels and 471% higher 34MH levels compared to non-users. nih.gov Even exposure to secondhand smoke has been linked to higher levels of methylhippuric acid. nih.gov

The table below presents data from the NHANES study, highlighting the difference in urinary MHA levels between smokers and non-users. nih.gov

GroupMedian 2MHA (μg/g creatinine)Median 34MH (μg/g creatinine)
Exclusive Smokers100748
Non-users27.4168
Pesticide Formulations Containing Xylene and Associated this compound Levels

This compound (MHA) is a primary metabolite of xylene, an aromatic hydrocarbon frequently used as a solvent in the manufacturing of pesticides. nih.govregulations.gov Consequently, urinary MHA levels serve as a reliable biomarker for xylene exposure, including that from pesticide ingestion. nih.gov When xylene is absorbed into the bloodstream, it undergoes biotransformation, primarily in the liver, resulting in the formation of MHA, which is then rapidly excreted in the urine. nih.govepa.gov

Research has identified several classes of pesticides that commonly contain xylene. These include organophosphates, pyrethroids, chloroacetamides, dinitroanilines, and oxadiazoles. nih.govkoreamed.orgresearchgate.net Conversely, pesticides such as paraquat, glyphosate, glufosinate, synthetic auxins, fungicides, neonicotinoids, and carbamates are generally considered to be xylene-free. nih.govkoreamed.org

Studies involving patients with acute pesticide poisoning have established a clear correlation between the ingested volume of xylene-containing pesticides and the concentration of MHA in the urine. nih.govkoreamed.org A study on 11 patients with known xylene ingestion volumes from pesticides established a best-fit equation to estimate the ingested amount of xylene from urinary MHA levels. nih.gov This allows for an estimation of xylene exposure even when the precise formulation of the ingested pesticide is unknown. nih.govkoreamed.org

Table 1: Pesticide Classes and Associated Xylene Content

Pesticide Class Xylene Content
Organophosphate Contains Xylene nih.govkoreamed.org
Pyrethroid Contains Xylene nih.govkoreamed.org
Chloroacetamide Contains Xylene nih.govkoreamed.org
Dinitroaniline Contains Xylene nih.govkoreamed.org
Oxadiazole Contains Xylene nih.govkoreamed.org
Paraquat Xylene-Free nih.govkoreamed.org
Glyphosate Xylene-Free nih.govkoreamed.org
Glufosinate Xylene-Free nih.govkoreamed.org
Synthetic Auxin Xylene-Free nih.govkoreamed.org
Fungicide Xylene-Free nih.govkoreamed.org
Neonicotinoid Xylene-Free nih.govkoreamed.org
Carbamate Xylene-Free nih.govkoreamed.org

This compound as a Biomarker in Metabolic Disorders

Beyond its role as an indicator of xenobiotic exposure, this compound also holds significance as a biomarker in the context of certain metabolic disorders. nih.govplos.orglmdb.ca

Diagnostic Utility in Mitochondrial Fatty Acid Beta-Oxidation Disorders

This compound is classified as an acyl glycine. nih.govrupahealth.comhmdb.ca While typically a minor metabolite of fatty acids, its excretion can be elevated in several inborn errors of metabolism. nih.govplos.orglmdb.cahmdb.ca Specifically, the measurement of this compound and other acyl glycines in bodily fluids can be a valuable tool in the diagnosis of disorders associated with mitochondrial fatty acid beta-oxidation (FAO). nih.govplos.orglmdb.cahmdb.ca These disorders are inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. rupahealth.comrupahealth.com The accumulation of specific acyl glycines is a hallmark of these conditions. mdpi.com

Association with Broader Metabolic and Catabolic Pathways

The metabolic pathways involving this compound are linked to broader metabolic and catabolic processes. rupahealth.com Organic acids, including acyl glycines, are integral to the tricarboxylic acid (TCA) cycle within the mitochondria, which is a central hub for energy production. rupahealth.com The metabolism of phenylalanine, an essential amino acid, can also lead to the formation of hippuric acid, a related compound. researchgate.net Furthermore, this compound is involved in the metabolism of xenobiotics by cytochrome P450 enzymes. nih.govsemanticscholar.org

This compound as a Biomarker in Specific Clinical Conditions

The utility of this compound as a biomarker extends to specific clinical scenarios, providing valuable diagnostic and prognostic information.

This compound in Hepatitis B Virus (HBV) Infected Patients

Metabolomic studies of urine samples from patients with Hepatitis B Virus (HBV) infection have identified this compound (specifically 2-methylhippuric acid) as a significant differential metabolite compared to healthy individuals. nih.govplos.org In one study, a panel of four metabolic markers, including 2-methylhippuric acid, biotin (B1667282) sulfone, 5-oxo-heneicosanoic acid, and d-Glucosaminide (B11932480), was able to effectively distinguish HBV-positive individuals from the control group. nih.govplos.orgnih.gov This panel of biomarkers demonstrated better sensitivity for HBV diagnosis than traditional liver function markers like ALT and AST. nih.govplos.org The area under the curve (AUC) for the receiver operating characteristic (ROC) curve for this four-metabolite panel was 0.807, indicating good diagnostic potential. nih.govfrontiersin.org

Table 2: Discriminant Metabolites in HBV Infection

Metabolite Status in HBV Patients
2-Methylhippuric acid Significant differential metabolite nih.govplos.org
Biotin sulfone Significant differential metabolite nih.govplos.org
5-oxo-heneicosanoic acid Significant differential metabolite nih.govplos.org
d-Glucosaminide Significant differential metabolite nih.govplos.org

Correlation with Clinical Outcome Parameters in Acute Pesticide Intoxication

In cases of acute pesticide intoxication, particularly those involving xylene-containing formulations, urinary this compound levels have been shown to correlate with clinical outcomes. nih.govkoreamed.org High levels of MHA in the urine may be a risk factor for a poor clinical outcome in certain types of pesticide poisoning. koreamed.orgresearchgate.net For instance, a significant association has been observed between urinary MHA levels and the necessity for mechanical ventilation in patients who have ingested pyrethroid pesticides. nih.govkoreamed.org However, this specific association was not found in cases of organophosphate poisoning. nih.govkoreamed.org These findings suggest that urinary MHA can serve as a surrogate marker for the ingested volume of xylene and may have prognostic value in predicting the severity of intoxication. koreamed.org

Co-analysis with Other Organic Acids as Biomarker Panels

The clinical and research utility of this compound is significantly enhanced when it is measured as part of a broader panel of organic acids rather than in isolation. Co-analysis allows for a more comprehensive assessment of metabolic pathways, environmental exposures, and disease states by providing a more complete picture of an individual's metabolic phenotype.

Detailed Research Findings

Research has consistently demonstrated the value of including this compound isomers in multi-analyte panels for various applications, from toxicology to disease diagnosis.

Biomonitoring of Environmental and Occupational Exposures: The most established use of this compound in a biomarker panel is for monitoring co-exposure to multiple volatile organic compounds (VOCs), particularly in industrial settings. Workers are often exposed to a mixture of solvents like toluene, xylene, ethylbenzene (B125841), and styrene (B11656). Analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been developed for the simultaneous determination of the major urinary metabolites of these compounds. researchgate.netnih.govbrieflands.comanalis.com.my A typical panel measures this compound isomers (from xylene exposure) alongside hippuric acid (from toluene), mandelic acid, and phenylglyoxylic acid (from styrene and ethylbenzene). researchgate.netanalis.com.my This approach provides a more accurate assessment of a worker's total chemical burden. brieflands.com Studies in industries like printing have used these panels to correlate the intensity of solvent exposure with the urinary concentrations of the corresponding metabolites. brieflands.com

Table 1: Biomarker Panel for Volatile Organic Compound (VOC) Exposure

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Disease Diagnosis and Metabolic Profiling: Metabolomic studies have identified this compound as part of biomarker panels for specific diseases. In one study focusing on Hepatitis B Virus (HBV), a panel consisting of 2-methylhippuric acid, biotin sulfone, 5-oxo-heneicosanoic acid, and d-glucosaminide was able to successfully distinguish HBV-positive individuals from healthy controls. plos.orgsemanticscholar.org In this context, 2-methylhippuric acid is considered an acyl glycine, whose excretion can increase in certain metabolic disturbances, including those related to mitochondrial fatty acid beta-oxidation. plos.orgsemanticscholar.org This panel demonstrated the potential of using a combination of metabolites for improved disease diagnosis. plos.org Untargeted metabolomic scans have also flagged methylhippuric acid as a potential biomarker in conditions like colorectal cancer, although further targeted research is needed for validation. nih.gov

Table 2: Investigational Biomarker Panel for Hepatitis B Virus (HBV) Diagnosis

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Table 3: Representative Organic Acids in General Metabolic Panels

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Analytical Methodologies for N Methylhippuric Acid Quantification in Research

Chromatographic Techniques for N-Methylhippuric Acid Analysis

The quantification of this compound and its isomers predominantly relies on two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). hpc-standards.comresearchgate.net HPLC, frequently paired with ultraviolet (UV) detection, is a widely adopted method for analyzing urinary metabolites. hpc-standards.comresearchgate.netnih.govchl.co.nz GC-MS is particularly valuable for its high sensitivity and selectivity, making it suitable for trace analysis and for identifying specific isomers in biological samples. nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and common method for the determination of this compound in biological samples, particularly urine. chl.co.nzcdc.govd-nb.info This technique separates the compound from other urinary constituents, and the UV detector quantifies it by measuring its absorbance of light at a specific wavelength. cdc.govsigmaaldrich.com Detection wavelengths are often set around 216 nm, 225 nm, or 254 nm to maximize sensitivity and minimize interference from other components in the urine matrix. d-nb.infosigmaaldrich.commuk.ac.ir Some methods advocate for detection at shorter wavelengths, such as 227.6 nm, to further reduce interference. sigmaaldrich.comnih.gov

The successful separation of this compound isomers (ortho-, meta-, and para-) is highly dependent on the careful selection of the HPLC column and the composition of the mobile phase. Reversed-phase columns, particularly C18 (octadecyl-dimethysilyl silica), are frequently employed for this purpose. researchgate.netnih.govcdc.govmuk.ac.ir

The mobile phase is typically an aqueous-organic mixture, adjusted to an acidic pH to ensure the analytes are in their protonated form. Common components include a buffer solution (like potassium phosphate), an organic modifier (such as methanol (B129727) or acetonitrile), and an acid (like acetic acid). researchgate.netnih.govcdc.gov For instance, one method uses a mobile phase consisting of 91% potassium phosphate (B84403) buffer (12.0 mM, pH 2.0), 4.5% methanol, and 4.5% tetrahydrofuran, which allows for the complete separation of meta- and para-methylhippuric acids in under 20 minutes. nih.govresearchgate.net Another approach utilizes a simpler mixture of 84% distilled water, 16% acetonitrile, and 0.025% glacial acetic acid. cdc.gov To enhance the separation of the challenging meta- and para-isomers, β-cyclodextrin has been successfully added to the mobile phase. nih.gov

The table below summarizes various mobile phase and column combinations used in published research for the analysis of this compound.

Column TypeMobile Phase CompositionTarget AnalytesReference
ODS-silicaNot specified, but included β-cyclodextrinHippuric acid, o-, m-, p-Methylhippuric acid nih.gov
Reversed-phase C1884% distilled water, 16% acetonitrile, 0.025% glacial acetic acidHippuric acid, 2-, 3-, 4-Methylhippuric acid cdc.gov
C18 (150 mm × 4.6 mm, 5 µm)Methanol-0.2% acetic acid (containing 6.5 mmol/L potassium dihydrogen phosphate) (25:75, V/V)Hippuric acid, 2-, 3-, 4-Methylhippuric acid researchgate.net
Octadecyl-dimethysilyl silica91% potassium phosphate buffer (12.0 mM, pH 2.0), 4.5% methanol, 4.5% tetrahydrofuranHippuric acid, o-, m-, p-Methylhippuric acid nih.gov
KNAUER C18 (4.6 × 250 mm, 5 µm)910 mL phosphate buffer (12 mM, pH 2), 45 mL tetrahydrofuran, 45 mL methanolHippuric acid, 2-, 3-, 4-Methylhippuric acid muk.ac.ir
POROSHELL 120 EC-C18 (50 x 4.6 mm, 2.7 µm)Water:Methanol (80:20 v/v)Hippuric acid, o-, m-, p-Methylhippuric acid eurekakit.com

Prior to HPLC analysis, this compound must be extracted from the biological matrix, which is most commonly urine. muk.ac.ir Sample preparation typically begins with acidification of the urine sample using an acid like hydrochloric acid (HCl). cdc.govmuk.ac.ir This step is often followed by the addition of a salt, such as sodium chloride, to increase the ionic strength of the aqueous phase and improve extraction efficiency. cdc.govmuk.ac.irmdcampbell.com

Liquid-liquid extraction (LLE) is a conventional method where an organic solvent is used to extract the analytes. muk.ac.irmdcampbell.com Ethyl acetate (B1210297) and methyl-t-butyl ether are common solvents for this purpose. nih.govcdc.gov After mixing and centrifugation, the organic layer containing the this compound is separated, evaporated to dryness under a stream of nitrogen, and the residue is redissolved in the mobile phase for injection into the HPLC system. nih.govmuk.ac.ir

Solid-phase extraction (SPE) offers an alternative with advantages such as higher selectivity and reduced solvent consumption. ijrpc.com Various SPE sorbents have been developed, including those based on molecularly imprinted polymers (MIPs) designed to selectively bind hippuric and methylhippuric acids. nih.govnih.gov One method uses an Empore disk for extraction before derivatization and GC-MS analysis. nih.gov Another employs a metal-organic framework (MOF) in a microextraction by packed sorbent (MEPS) format, which proved to be a selective, sensitive, and rapid technique for urinary MHA extraction. scispace.com

The following table outlines different sample preparation and extraction procedures.

MethodKey StepsTarget AnalytesReference
Liquid-Liquid ExtractionAcidification (HCl), saturation (NaCl), extraction (ethyl acetate), evaporation, reconstitution.Hippuric acid, 2-, 3-, 4-Methylhippuric acid cdc.govmuk.ac.ir
Liquid-Liquid ExtractionAcidification, addition of internal standard, extraction (methyl-t-butyl ether), evaporation, reconstitution.Hippuric acid, o-, m-, p-Methylhippuric acid nih.gov
Solid-Phase ExtractionSample loading onto Oasis HLB cartridge, washing, elution (acetone), evaporation, reconstitution.Hippuric acid, Methylhippuric acid ijrpc.com
Magnetic Solid-Phase ExtractionExtraction using a magnetic molecularly imprinted polymer (Fe3O4@SiO2@MIP), elution with NaOH solution.Hippuric acid, 2-, 3-, 4-Methylhippuric acid nih.gov
Mobile Phase and Column Selection for Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique for the analysis of this compound, especially when trace-level quantification is required. nih.gov The coupling of a gas chromatograph with a mass spectrometer allows for the separation of analytes from a mixture, followed by their detection and identification based on their unique mass-to-charge ratio. nih.govnih.gov This high degree of selectivity makes GC-MS particularly suitable for analyzing complex biological matrices and for distinguishing between the different isomers of methylhippuric acid. researchgate.netrupahealth.com

For the most demanding analytical applications requiring high accuracy and precision, isotope-dilution mass spectrometry is the gold standard. A GC-MS method using isotope dilution has been developed to measure trace amounts of xylene metabolites, including methylhippuric acid (MHA), in tissues. nih.gov This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., MHA-d7) to the sample as an internal standard at the beginning of the sample preparation process. nih.gov Because the isotopically labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, compensating for sample losses during preparation and potential variations in instrument response. nih.gov This method has demonstrated high recoveries and low limits of quantitation, in the picogram range, for MHA in brain tissue. nih.gov

This compound is a polar and non-volatile compound, which makes it unsuitable for direct analysis by GC. researchgate.netresearchgate.net Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable form. researchgate.netjfda-online.com This process modifies the functional groups of the analyte, improving its chromatographic properties. jfda-online.com

Several derivatization strategies have been employed for this compound analysis:

Silylation: This is a common approach where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create TMS derivatives of the analytes, which are then analyzed by GC-MS. nih.govnih.govnih.gov

Esterification: The carboxylic acid group can be converted into an ester, typically a methyl ester. researchgate.net One method proposes the use of methanol in an acidic medium (HCl) as a low-cost and less toxic alternative to other esterifying agents like diazomethane. researchgate.net Another approach uses trialkyloxonium tetrafluoroborates (e.g., Me3O+[BF4]–), which are powerful alkylating agents that can effectively esterify organic acids in aqueous samples prior to GC-MS analysis. canada.ca

These derivatization procedures, combined with the separating power of GC and the specificity of MS, enable the reliable and sensitive quantification of this compound. researchgate.net

Isotope-Dilution GC-MS for Enhanced Sensitivity and Accuracy

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomics

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has emerged as a powerful tool in metabolomics for the analysis of this compound. semanticscholar.orgnih.gov This technique offers high resolution and sensitivity, allowing for the detection and quantification of metabolites in complex biological samples like urine and plasma. semanticscholar.orgnih.govnih.gov In metabolomic studies, UPLC-MS can differentiate between isomers of methylhippuric acid, such as 2-methylhippuric acid, 3-methylhippuric acid, and 4-methylhippuric acid, which is critical as they are metabolites of different xylene isomers. cdc.govhmdb.ca The application of UPLC-MS has been instrumental in identifying this compound as a potential biomarker in various conditions, including hepatitis B virus infection and in studies differentiating between bladder cancer and renal cell carcinoma. semanticscholar.orgnih.gov The method typically involves a reversed-phase column for separation and a mass spectrometer for detection, often in negative ion mode to enhance sensitivity for these acidic metabolites. researchgate.net

Method Validation and Quality Control in this compound Quantification

To ensure the accuracy and reliability of this compound quantification, analytical methods must undergo thorough validation and continuous quality control. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters in method validation, defining the lowest concentration of this compound that can be reliably detected and quantified, respectively. For the analysis of methylhippuric acid isomers in urine, LODs have been reported in the range of 5 to 6 µg/mL using High-Performance Liquid Chromatography (HPLC) with UV detection. cdc.govwikisource.org More sensitive methods, such as those employing mass spectrometry, can achieve significantly lower limits. For instance, an HPLC-MS/MS method reported an LOD of 0.01-0.34 ng/mL and an LOQ of 0.01-7.57 ng/mL for various volatile organic compound metabolites, including 2-methylhippuric acid. nih.gov Another HPLC method established an LOD for methylhippuric acid at 0.25 mg/L and an LOQ at 1.0 mg/L. nepjol.info

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixAnalyteLODLOQ
HPLC-UV cdc.govSynthetic Urine2-Methylhippuric acid5 µg/mL-
HPLC-UV cdc.govSynthetic Urine3-Methylhippuric acid6 µg/mL-
HPLC-UV cdc.govSynthetic Urine4-Methylhippuric acid6 µg/mL-
HPLC-MS/MS nih.govUrine2-Methylhippuric acid0.01-0.34 ng/mL0.01-7.57 ng/mL
HPLC nepjol.infoUrineMethylhippuric acid (MHA)0.25 mg/L1.0 mg/L
HPLC researchgate.netUrine2-MHA0.46 µg/ml0.92 µg/ml
HPLC researchgate.netUrine3-MHA(4-MHA)0.12 µg/ml0.24 µg/ml

Data sourced from multiple research findings.

Accuracy, Precision, and Recovery Assessments

Accuracy, precision, and recovery are fundamental to validating an analytical method for this compound. Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the measured concentration is compared to the spiked amount. Recovery rates for methylhippuric acids from spiked urine samples are typically high, with studies showing greater than 96% recovery from synthetic urine and slightly lower, around 93%, from pooled human urine. cdc.govwikisource.org Another study reported mean recoveries between 83.17% and 104.45% for methylhippuric acid isomers. researchgate.net

Precision is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For this compound analysis, within-run precision has been reported to be between 0.49% and 1.59%, while between-run precision ranged from 0.86% to 2.74%. researchgate.net An HPLC-MS/MS method demonstrated precision in the range of 1% to 14% for various metabolites, including this compound. nih.gov

Table 2: Accuracy and Precision Data for this compound Quantification

Analytical MethodMatrixAnalyteAccuracy (Recovery %)Precision (RSD %)
HPLC-UV cdc.govSynthetic UrineAll analytes>96%-
HPLC-UV cdc.govPooled UrineAll analytes~93%-
HPLC researchgate.netUrine2-MHA83.17% - 94.05%Within-run: 0.51% - 1.59%, Between-run: 1.30% - 2.67%
HPLC researchgate.netUrine3-MHA(4-MHA)103.22% - 104.45%Within-run: 0.49% - 0.95%, Between-run: 0.86% - 2.74%
HPLC-MS/MS nih.govUrineTarget analytes76% - 120%1% - 14%
HPLC nepjol.infoUrineMHA98.9%-

Data compiled from various validation studies.

Matrix Effects and Interference Considerations

Standardization of this compound Measurements in Biological Samples

Standardization of measurement procedures is vital for comparing this compound data across different studies and laboratories. nih.govresearchgate.net

Normalization to Creatinine (B1669602) Concentration in Urine

Urine samples are subject to physiological variations in dilution. To account for this, it is a standard practice to normalize the concentration of urinary biomarkers, including this compound, to the concentration of creatinine. muk.ac.irresearchgate.net Creatinine is a product of muscle metabolism that is excreted at a relatively constant rate. loinc.org By expressing the concentration of this compound as a ratio to creatinine (e.g., in g/g creatinine), the variability due to urine dilution can be minimized, providing a more reliable measure of exposure or metabolic status. cdc.govmuk.ac.irnih.gov This normalization is widely applied in occupational exposure monitoring and metabolomic studies involving urine analysis. cdc.govmuk.ac.irresearchgate.net For example, the mean concentrations of 2-, 3-, and 4-methylhippuric acid in the urine of gas station workers were reported as 0.017, 0.012, and 0.011 g/g creatinine, respectively. muk.ac.ir

Timing of Sample Collection for Exposure Assessment

The timing of urine sample collection is a critical factor for the accurate assessment of xylene exposure through the measurement of this compound. Due to the pharmacokinetic properties of xylene and the excretion pattern of its metabolites, the concentration of this compound in urine can vary significantly depending on when the sample is collected relative to the exposure period. researchgate.netresearchgate.net

For occupational exposure monitoring, it is generally recommended to collect urine samples at the end of a work shift. hsl.gov.ukkosha.or.kraruplab.com This timing is intended to capture the peak excretion of this compound following a typical workday's exposure. Some guidelines specify collecting the sample between two hours before the end of the shift and the end of the shift itself. kosha.or.kr To account for the body's accumulation of xylene, it is also suggested that samples be taken at the end of the second day of suspected exposure. cdc.gov

Research studies have shown that this compound appears in the urine as early as three hours after the start of exposure, with rapid elimination continuing for about 10 hours after exposure ceases. researchgate.net Following this initial rapid phase, excretion slows to a more constant, lower rate over the subsequent two days. researchgate.net This biphasic excretion pattern, with an initial rapid half-life of about one hour and a slower second phase with a half-life of approximately 20 to 31 hours, highlights the importance of standardized collection times for comparable results. researchgate.netresearchgate.net For instance, one study protocol involved collecting urine samples within one week after a measured exposure day. wur.nl Another specified collecting urine at the end of the workday, but not on the first day of consecutive workdays, and that the bladder should be voided two hours prior to collecting the sample.

The collection of both pre- and post-shift urine samples can provide a more comprehensive picture of exposure and excretion, with pre-shift samples serving as a baseline. cdc.gov The use of spot urine samples is a common practice in large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES). nih.govnih.govresearchgate.net

Table 1: Recommended Urine Sample Collection Times for this compound Analysis

Recommendation Rationale Source
End of work shift To capture peak excretion following occupational exposure. hsl.gov.ukkosha.or.kraruplab.com
Between 2 hours before and the end of the shift Provides a specific window to capture peak levels. kosha.or.kr
End of the second day of exposure Accounts for potential accumulation of xylene in the body. cdc.gov
Pre- and post-shift samples Allows for baseline comparison and a more detailed exposure assessment. cdc.gov

Use of Synthetic Urine and Pooled Urine for Method Development

In the development and validation of analytical methods for quantifying this compound, the use of synthetic and pooled urine samples plays a significant role. These matrices serve as important tools for establishing calibration standards, assessing method performance, and ensuring the reliability of results.

Synthetic Urine

Studies have demonstrated the successful use of synthetic urine for preparing calibration standards for this compound analysis. cdc.govwikisource.orgwikisource.orgmuk.ac.irresearchgate.net For example, in the development of a high-performance liquid chromatography (HPLC) method, standards were prepared by spiking synthetic urine with known concentrations of methylhippuric acid isomers. muk.ac.irresearchgate.net This approach allows for the evaluation of method linearity, accuracy, and precision without the confounding factor of background levels of the analyte. cdc.govwikisource.orgwikisource.org Research has shown high recovery rates (greater than 96%) for analytes spiked in synthetic urine, indicating its suitability as a matrix for these studies. cdc.govwikisource.orgwikisource.org

However, it is important to note that some commercially available synthetic urine products are designed to mimic human urine so closely that they can pass standard validity tests, which has implications for drug testing but also highlights their sophistication as a testing matrix. oup.comnih.govallenpress.com

Pooled Urine

Pooled urine, which is a combination of urine samples from multiple individuals, offers a more biologically representative matrix than synthetic urine. It is often used to assess the performance of an analytical method in a matrix that more closely resembles real-world samples. nih.govcdc.goversnet.orgplos.orgmdpi.com By combining urine from several donors, individual variations in urine composition are averaged out, providing a more consistent and representative sample for method validation.

However, the use of pooled urine for analyzing compounds like this compound can present challenges. Due to the potential for endogenous levels of hippuric acids in the general population, pooled urine can exhibit high variability and a background signal that may interfere with the analysis. cdc.govwikisource.orgwikisource.org This background can skew the calibration curve and affect the accuracy of the results, particularly at low concentrations. cdc.govwikisource.orgwikisource.org Studies have reported slightly lower recovery rates (around 93%) for analytes spiked in pooled urine compared to synthetic urine, which is likely due to the variability in naturally occurring hippuric acids. cdc.govwikisource.orgwikisource.org

Despite these challenges, pooled urine is still a valuable tool. It is often used as a quality control material to be included with each analytical run to ensure the ongoing reliability of the method. cdc.govwikisource.orgwikisource.org When control samples from an unexposed, matched population are not available, pooled urine from unexposed individuals can be used as a substitute. cdc.govwikisource.orgwikisource.org

Table 2: Comparison of Synthetic and Pooled Urine for this compound Method Development

Matrix Advantages Disadvantages Common Applications

| Synthetic Urine | - Free of endogenous interferences. epa.gov

  • Allows for accurate calibration and determination of LOD/LOQ. cdc.govwikisource.orghenrypublishers.comwikisource.org
  • High analyte recovery rates. cdc.govwikisource.orgwikisource.org | - May not fully represent the complexity of biological samples. | - Preparation of calibration standards. cdc.govwikisource.orgwikisource.orgmuk.ac.irresearchgate.net
  • Method validation (linearity, accuracy, precision). cdc.govwikisource.orgwikisource.org | | Pooled Urine | - More biologically representative than synthetic urine. nih.govcdc.goversnet.orgplos.orgmdpi.com
  • Averages out individual variations in urine composition. | - Can contain endogenous levels of the analyte, leading to high variability and background signal. cdc.govwikisource.orgwikisource.org
  • May result in lower analyte recovery rates. cdc.govwikisource.orgwikisource.org | - Quality control material. cdc.govwikisource.orgwikisource.org
  • Assessing method performance in a more complex matrix. |
  • Toxicological and Health Research Involving N Methylhippuric Acid

    N-Methylhippuric Acid as an Indicator of Xylene Toxicity

    This compound is the principal urinary metabolite of xylene and is widely recognized as the preferred biomarker for assessing occupational and environmental exposure to this solvent. tandfonline.com When xylene is absorbed into the body, primarily through inhalation, it is metabolized in the liver. tandfonline.com This metabolic process converts the different isomers of xylene (o-, m-, and p-xylene) into their corresponding methylbenzoic acids, which are then conjugated with glycine (B1666218) to form ortho-, meta-, and para-methylhippuric acids (MHAs). cdc.govbrieflands.com These compounds are then excreted in the urine. taylorandfrancis.com The measurement of urinary MHA levels provides a stable and reliable indication of the extent of recent xylene exposure, making it a critical tool in occupational health monitoring and clinical toxicology. cdc.gov

    Studies have consistently demonstrated a strong association between the concentration of xylene in the air and the levels of this compound in the urine. cdc.govnih.gov For example, during an 8-hour work shift, a urinary concentration of 57.8 mg/L of combined methylhippuric acid isomers was found to correlate with a geometric mean air concentration of 3.8 ppm of total xylenes (B1142099). cdc.govnih.gov This strong correlation allows for the biological monitoring of individuals, providing a more accurate assessment of personal uptake than ambient air measurements alone. The background levels of this compound in individuals not exposed to xylenes are typically very low, making it a specific marker for xylene exposure. cdc.govbrieflands.com

    Correlation with Systemic Xylene Levels and Elimination Kinetics

    The concentration of this compound in urine correlates well with systemic xylene levels in the blood. Research indicates that an external xylene exposure of 100 ppm corresponds to a blood xylene level of approximately 1100 µg/l. researchgate.net Following inhalation, about 60% of the inhaled xylene is absorbed and retained in the lungs. nih.govresearchgate.net Over 90-95% of this absorbed xylene is metabolized and excreted in the urine as this compound, with only a small fraction eliminated unchanged in exhaled air (about 4-6%). taylorandfrancis.comnih.govresearchgate.net

    The elimination of this compound follows biphasic kinetics. The initial phase is rapid, with a half-life of approximately 1 hour. nih.govresearchgate.net This is followed by a much slower elimination phase, with a half-life of about 20-30 hours. nih.govresearchgate.netepa.gov This two-phase elimination reflects the distribution of xylene into different body compartments. The rapid phase corresponds to elimination from blood and well-perfused organs, while the slow phase is associated with the gradual release of xylene from tissues with higher fat content, such as adipose tissue, where it can accumulate after repeated exposures. nih.govresearchgate.net The excretion of this compound is typically complete within one to two days after exposure ceases, limiting its utility to detecting only recent exposures. cdc.gov

    Elimination Kinetics of Xylene Metabolites

    ParameterValueReference
    Urinary Excretion as this compound>90% of absorbed dose cdc.govsafeworkaustralia.gov.au
    Pulmonary Excretion (unchanged xylene)~4-6% of absorbed dose taylorandfrancis.comnih.gov
    Rapid Elimination Half-Life (t½)~1 hour nih.govresearchgate.net
    Slow Elimination Half-Life (t½)~20-30 hours nih.govepa.gov
    Time to Complete Excretion1-2 days post-exposure cdc.gov

    Xylene-Induced Neurotoxicity and Respiratory Irritation

    Acute exposure to xylene is known to cause adverse health effects, including neurotoxicity and irritation of the respiratory system. nih.govresearchgate.net this compound serves as a key biomarker for quantifying exposure that leads to these effects. Symptoms of neurotoxicity from acute xylene exposure can include dizziness, headache, impaired short-term memory, difficulties with concentration, and reduced muscular coordination. safeworkaustralia.gov.auresearchgate.netcdc.gov Studies on volunteers have shown that exposure to xylene at concentrations around 100 ppm can negatively affect equilibrium, reaction time, and manual coordination. tandfonline.com

    Respiratory irritation is another primary effect of xylene inhalation. nih.gov Symptoms include irritation of the nose and throat, discomfort, and breathing difficulties. nih.govcdc.gov Chronic occupational exposure to mixed xylene vapors at a mean concentration as low as 14 ppm has been associated with a significant increase in nose and throat irritation. nih.gov Animal studies corroborate these findings, showing that xylene inhalation can cause labored breathing and irritation of the respiratory tract. nih.gov The measurement of this compound in urine provides a direct link between the absorbed dose of xylene and the potential for these neurotoxic and respiratory outcomes. nih.govrupahealth.com

    Potential for Genotoxic Effects Associated with Xylene Exposure

    The genotoxicity of xylene, or its potential to damage genetic material, has been a subject of investigation, though findings in humans are limited and sometimes inconclusive. nih.gov this compound levels are used in these studies to quantify the dose of xylene received by exposed individuals. Some studies on workers occupationally exposed to xylene have investigated cytogenetic damage, such as chromosomal aberrations and micronuclei in lymphocytes and oral mucosal cells. nih.govresearchgate.net

    Exposure Scenarios and Associated Health Outcomes

    Occupational Exposure to Xylene and Co-Exposure with Other Solvents

    Occupational exposure to xylene is common in various industries, including paint and printing manufacturing, petrochemicals, metalworking, and biomedical laboratories. jcdr.netnih.gov Workers in these fields are often exposed to xylene as part of a mixture of solvents. nih.govepa.gov Biological monitoring using urinary this compound is essential for assessing health risks in these complex exposure scenarios. brieflands.com

    Studies of workers in the printing and paint industries frequently show co-exposure to toluene (B28343) and other solvents alongside xylene. brieflands.comresearchgate.net Research on printing industry workers revealed that while exposure levels of xylene isomers were often below recommended occupational limits, the workers were primarily exposed to higher levels of toluene. brieflands.com A strong correlation exists between the intensity of occupational exposure to xylene and the level of this compound in urine. cdc.govbrieflands.com For instance, one study estimated that for each ppm of xylene exposure, 13 mg of this compound would be excreted per liter of urine. cdc.gov Co-exposure to other solvents like ethylbenzene (B125841) can suppress the metabolism of m-xylene (B151644), highlighting the importance of comprehensive biological monitoring. safeworkaustralia.gov.au

    This compound Levels in Occupational Settings

    IndustryExposure DetailsKey FindingsReference
    Paint IndustryExposure to 12 different solvents, including xylene (median TWA 69 mg/m³)Urinary MHA excretion rate correlated with xylene exposure, useful for categorization. nih.gov
    Printing IndustryCo-exposure to toluene and xylene isomers.Significant correlation between xylene exposure and urinary MHA levels. brieflands.com
    Petroleum Pump WorkersOccupational exposure to petrol components, including xylene.Urinary MHA levels were substantially higher in exposed workers vs. controls. researchgate.net
    General OccupationalMixed xylenes (geometric mean TWA 14 ppm).Estimated slope of 13 mg MHA/L/ppm of xylene exposure. cdc.gov
    Impact of Smoking and Alcohol Consumption on this compound Excretion

    Lifestyle factors such as smoking and alcohol consumption can significantly influence the metabolism of xylene and, consequently, the excretion of this compound. tandfonline.comtaylorandfrancis.com These factors can act as confounders in the biological monitoring of xylene exposure.

    Alcohol (ethanol) consumption has been shown to inhibit the metabolism of xylene. taylorandfrancis.comsjweh.fi Studies have found that ethanol (B145695) intake can increase blood xylene concentrations by 1.5 to 2-fold while simultaneously decreasing urinary this compound excretion by about 50%. taylorandfrancis.com This interaction is believed to occur because ethanol competes with xylene for the same metabolic enzymes in the liver, primarily cytochrome P450. taylorandfrancis.com This inhibition can lead to an underestimation of xylene exposure if only urinary metabolites are measured and can also enhance the toxic effects of xylene. safeworkaustralia.gov.ausjweh.fi

    Cigarette smoking is a significant source of xylene exposure itself. nih.govresearchgate.net Smokers consistently show higher baseline levels of urinary this compound compared to non-smokers. nih.gov Research has demonstrated a dose-dependent relationship, where smoking more cigarettes per day leads to significantly higher levels of both 2-MHA and 3- & 4-MHA. nih.govresearchgate.net Some studies suggest that the combination of smoking and drinking markedly reduces the hippuric acid level in the urine of workers exposed to toluene, a related solvent, with the effect being more attributable to smoking. nih.gov

    Influence of Lifestyle Factors on this compound (MHA) Excretion

    FactorEffect on Xylene MetabolismImpact on BiomarkersReference
    Alcohol (Ethanol) ConsumptionInhibits metabolic clearance of xylene by ~50%.Increases blood xylene levels; decreases urinary MHA excretion. taylorandfrancis.comsjweh.fi
    Cigarette SmokingActs as a direct source of xylene exposure.Significantly increases urinary MHA levels in a dose-dependent manner. nih.govresearchgate.net
    Combined Smoking & DrinkingCombined habits reduce urinary metabolite excretion.Effect may be more attributable to smoking than drinking. nih.gov
    Development of Toxic Eczema and Urticaria

    Exposure to xylene, which is metabolized in the body to this compound, has been associated with the development of adverse skin reactions such as toxic eczema and urticaria. jcdr.net Research has indicated that individuals with a pre-existing history of atopic dermatitis, even if asymptomatic, may be more susceptible. In one study, such subjects developed toxic eczema on their hands following exposure to xylene. jcdr.net The same research noted that these individuals had a threefold greater absorption rate of xylene compared to other subjects without a history of atopic conditions. jcdr.net

    Furthermore, cases of occupational airborne contact urticaria have been documented. jcdr.net One report detailed a female cytology laboratory technician who developed urticaria primarily from exposure to xylene vapors in her work environment. jcdr.net The causal link to xylene was effectively demonstrated through a closed patch test, which provoked a severe reaction characterized by erythema and whealing of the skin. jcdr.net Contact urticaria is an immediate immunological response in the skin that can result from chemical exposure. brightdoc.com

    Correlation with DNA Damage and Chromosomal Abnormalities in Buccal Mucosa Cells

    Occupational exposure to xylene and other petroleum derivatives has been linked to genotoxic effects, with this compound serving as a key biomarker of exposure. researchgate.netijrte.org Studies evaluating cellular changes in the lining of the mouth (buccal mucosa) have found a correlation between exposure and an increase in DNA damage and chromosomal abnormalities. researchgate.netresearchgate.net The micronucleus assay on exfoliated buccal cells is a non-invasive method used to assess these genotoxic effects. researchgate.netijrte.org

    A 2023 study involving petroleum workers demonstrated that individuals exposed to toluene and xylene had significantly higher urinary levels of their metabolites, including ortho-, meta-, and para-methylhippuric acid (MHA), compared to a control group. researchgate.net The researchers observed that a greater number of micronuclei—small, extranuclear bodies that indicate chromosomal damage—were present in the buccal mucosa cells of the petroleum workers. researchgate.netresearchgate.net This suggests that occupational exposure to these chemicals may induce toxicity and genetic damage in these cells. researchgate.net The frequency of micronuclei was found to increase in tandem with higher urinary MHA levels, reinforcing the utility of MHA as a biomarker for xylene-induced genotoxic risk. ijrte.org

    Table 1: Comparison of Urinary Methylhippuric Acid (MHA) Levels in Petroleum Workers and Control Subjects This interactive table provides a summary of findings from a study on petroleum workers.

    GroupMean Urinary MHA Level (µg/mL)Standard Deviation (SD)Key Observation
    Petroleum Workers (Cases) 27.2812.38Significantly higher MHA levels and increased frequency of micronuclei in buccal cells. researchgate.net
    Control Subjects 6.535.09Lower baseline MHA levels and fewer observed micronuclei. researchgate.net

    Environmental Exposure Routes and Public Health Implications

    Exposure to xylene, and by extension its metabolite this compound, is widespread due to its use in numerous industrial and consumer products. researchgate.netcdc.gov This leads to potential exposure for both occupationally-exposed individuals and the general public through various environmental routes. cdc.govdcceew.gov.au

    Xylene in Paints, Lacquers, Cleaning Agents, Pesticides, and Gasoline

    Xylene is a prevalent solvent used across a multitude of industries and is a component in many common household products. cdc.gov Its primary industrial applications include its use as a solvent in the printing, rubber, and leather industries. cdc.govgwttllc.com It is also widely utilized as a cleaning agent and as a thinner for paints, varnishes, and lacquers. cdc.govmhmedical.com

    For the general population, exposure can occur through a variety of consumer products. cdc.govgwttllc.com These include:

    Paints, Varnishes, and Lacquers : Xylene is a key solvent in many paint formulations. cdc.goviarc.fr

    Gasoline : It is a natural component of petroleum and is added to gasoline to improve octane (B31449) ratings. cdc.govmhmedical.com

    Cleaning Agents and Degreasers : Its solvent properties make it effective in various cleaning solutions. mhmedical.com

    Pesticides and Insecticides : Xylene is used as a solvent in the formulation of some pesticides. cdc.govdcceew.gov.au

    Other Products : It can also be found in adhesives, rust preventives, shellac, and inks. cdc.govgwttllc.com

    Inhalation of vapors from these products is a primary route of exposure, and indoor air levels of xylene can sometimes be higher than outdoor levels, particularly in areas with poor ventilation. cdc.gov

    Biomarker Levels in General Population Surveys (e.g., NHANES)

    Large-scale biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), measure the levels of chemical metabolites in the general population to assess public exposure. cdc.govnih.gov this compound isomers are measured in urine as biomarkers for xylene exposure. cdc.govnih.gov

    Data from the 2011–2012 NHANES survey revealed that metabolites of xylene are detectable in the vast majority of the U.S. population, indicating ubiquitous exposure. nih.gov The study found that 3-Methylhippuric acid and 4-Methylhippuric acid were detected in 99.9% of urine samples from participants. nih.gov Such data are crucial for establishing baseline exposure levels in the population and understanding the potential public health implications of widespread chemical use. cdc.gov Comparative studies have also used NHANES data to contrast exposure levels across different populations, for instance, noting differences in urinary 2-methylhippuric acid detection rates between the general U.S. Asian population and populations in Korea. e-epih.org

    Table 2: Urinary Levels of Xylene Metabolites in the U.S. General Population (NHANES 2011–2012) This interactive table displays data on the detection of methylhippuric acid in a representative U.S. population sample.

    MetaboliteParent CompoundDetection Rate (%)Geometric Mean (ng/mL)Standard Error (SE)
    3-Methylhippuric acid & 4-Methylhippuric acid Xylene≥99.9%178.6810.53

    Source: Data from the 2011–2012 National Health and Nutrition Examination Survey. nih.gov

    Research Gaps and Future Perspectives in N Methylhippuric Acid Studies

    Elucidation of Broader Biological Functions Beyond Xenobiotic Metabolism

    While the role of N-Methylhippuric acid in xenobiotic metabolism is well-established, its potential endogenous functions remain largely unexplored. It is classified as an acyl glycine (B1666218), a group of compounds that are typically minor metabolites of fatty acids. rupahealth.com However, altered levels of certain acyl glycines have been linked to inborn errors of metabolism, particularly those related to mitochondrial fatty acid beta-oxidation. plos.org This suggests that this compound could have a role in normal physiological processes.

    Future research should investigate whether this compound participates in endogenous metabolic pathways. Studies have detected it as a phenolic acid metabolite after the consumption of whole grains, indicating a potential link to diet and gut microbiome activity. rupahealth.com Further investigation is needed to understand the enzymes and pathways involved in its endogenous production and its potential interactions with other metabolites and cellular processes.

    Advanced Metabolomics Approaches for Comprehensive Pathway Mapping

    To fully understand the metabolic network involving this compound, advanced metabolomics approaches are essential. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can provide a comprehensive snapshot of the metabolome, enabling the identification and quantification of a wide range of metabolites simultaneously. mdpi.com

    Development of Non-Invasive Diagnostic Tools Utilizing this compound

    The presence of this compound in urine has been explored as a potential biomarker for certain diseases. For example, some studies have investigated its utility in the non-invasive detection of cancers. One study identified 3/4-methylhippuric acid as one of nine volatile organic compounds (VOCs) detected in over 90% of urine samples from both lung cancer patients and healthy controls, suggesting its potential role in a diagnostic signature. mdpi.com Another study found that methyl hippuric acid had a high area under the curve (AUC) among common genitourinary biomarkers for bladder cancer. mdpi.com

    The development of sensitive and specific non-invasive diagnostic tools based on this compound could offer significant advantages over current invasive procedures. nih.gov Future research should focus on validating these initial findings in larger and more diverse patient cohorts. Additionally, exploring the correlation between this compound levels and disease progression could provide valuable prognostic information.

    Long-term Health Impact Assessments of Chronic Low-Level Exposure to Xylene and this compound Levels

    While acute, high-level exposure to xylene is known to cause various health effects, the consequences of chronic, low-level exposure are less understood. researchgate.netnih.govnepc.gov.au Long-term occupational exposure to xylene has been associated with a range of symptoms, including headaches, dizziness, and memory impairment. samipubco.comnih.govjcdr.net Some studies have also suggested a potential link to more severe outcomes, such as an increased risk of spontaneous abortions, though the evidence is not conclusive. jcdr.net

    Given that urinary this compound is a reliable biomarker of xylene exposure, long-term monitoring of this metabolite in at-risk populations is crucial. nih.govtandfonline.com Future longitudinal studies are needed to establish a clearer relationship between chronic low-level xylene exposure, as indicated by this compound levels, and the development of chronic diseases. These studies should assess a wide range of health outcomes, including neurological, reproductive, and respiratory effects. nih.govmdpi.comcdc.gov

    Standardizing this compound Measurement Across Diverse Research and Clinical Settings

    The accurate and precise measurement of this compound is fundamental to its utility as a biomarker. Various analytical methods are employed for its quantification, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). researchgate.netijrpc.comresearchgate.netresearchgate.net However, inconsistencies in sample preparation, analytical techniques, and data reporting can lead to inter-laboratory variability. cdc.govmdpi.com

    For instance, the choice of internal standard in mass spectrometry-based methods can significantly impact the accuracy of results. oup.com Furthermore, factors such as diet can influence the baseline levels of related compounds like hippuric acid, necessitating careful consideration in interpreting results. nih.gov

    To ensure the reliability and comparability of data across different studies and clinical laboratories, there is a pressing need for the standardization of this compound measurement. This includes the development of certified reference materials, the implementation of external quality assessment schemes, and the establishment of consensus guidelines for analytical procedures. Harmonizing these methods will be critical for advancing research and enabling the effective use of this compound as a robust biomarker in both occupational health and clinical diagnostics. researchgate.netnih.govnepjol.info

    Q & A

    Basic Research Questions

    Q. What are the established synthesis routes for N-Methylhippuric acid isomers, and how can their purity be validated?

    • Answer : this compound isomers (2-, 3-, and 4-methyl derivatives) are typically synthesized via acylation of glycine with methyl-substituted benzoyl chlorides under alkaline conditions . Characterization involves 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and melting point analysis (e.g., 101–104°C for this compound, CAS 2568-34-5) . Reproducibility requires strict control of reaction stoichiometry and temperature, as outlined in experimental protocols emphasizing reagent sources (e.g., anhydrous solvents) and spectral data archiving .

    Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

    • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity (LOD ~0.1 ng/mL) and specificity for distinguishing isomers . Method validation must include linearity (R² >0.99), recovery rates (80–120%), and matrix effect studies using internal standards (e.g., deuterated analogs) . For non-MS setups, HPLC-UV with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) is viable but requires rigorous cross-validation .

    Q. What in vivo/in vitro models are commonly used to study this compound metabolism?

    • Answer : Rodent models (rats/mice) are standard for assessing urinary excretion kinetics, with 24-hour urine collection protocols to track metabolite levels . In vitro systems like human liver microsomes or primary hepatocytes evaluate phase I/II metabolism, focusing on enzymatic conversion rates (e.g., CYP450 involvement) . Sample preparation should adhere to NIH guidelines for preclinical reproducibility, including randomization and blinding .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

    • Answer : Discrepancies in parameters like plasma half-life (e.g., 2.5 vs. 4.1 hours) may arise from isomer-specific metabolism or interspecies variability. Use sensitivity analysis to identify confounding variables (e.g., diet, genetic polymorphisms) . Cross-lab validation via round-robin testing with standardized protocols (e.g., fixed dosing regimens) is critical . Meta-analyses of peer-reviewed studies should prioritize datasets with transparent methodology and raw data availability .

    Q. What experimental design considerations minimize degradation of this compound during long-term stability studies?

    • Answer : Degradation pathways (hydrolysis/oxidation) require accelerated stability testing under stress conditions (e.g., 40°C/75% RH for 6 months). Use DOE (Design of Experiments) to optimize storage buffers (pH 4–6) and antioxidants (e.g., ascorbic acid) . Analytical monitoring via UHPLC-QTOF can detect degradation products at trace levels (<0.5%) . Pre-study validation must comply with ICH Q1A guidelines for pharmaceutical impurities .

    Q. How can computational models predict the environmental fate of this compound?

    • Answer : Molecular dynamics simulations and QSAR (Quantitative Structure-Activity Relationship) models estimate biodegradability (e.g., BIOWIN scores) and soil adsorption coefficients (Koc) . Validate predictions against experimental data from OECD 301D ready biodegradability tests . Open-source tools like EPI Suite provide preliminary insights but require calibration with experimental partition coefficients (logP) .

    Q. What strategies address the synergistic effects of this compound with co-administered xenobiotics?

    • Answer : Isobolographic analysis or combination index (CI) methods quantify synergism/antagonism in cytotoxicity assays . For metabolic interactions, PBPK (Physiologically Based Pharmacokinetic) modeling integrates enzyme inhibition constants (Ki) and plasma protein binding data . Multi-omics approaches (e.g., metabolomics-transcriptomics integration) reveal pathway-level crosstalk .

    Methodological Best Practices

    • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, emphasizing dose-response consistency and biological plausibility .
    • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and ethical review board approvals .
    • Computational Reproducibility : Share code/input files via platforms like Zenodo and use version control (Git) for transparency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.